Isoxazol-5-yl Regioisomerism Confers Superior Antibacterial Activity Against Drug-Resistant S. aureus
Compounds bearing the isoxazol-5-yl group (the regioisomeric series to which CAS 1797320-34-3 belongs) exhibit strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. aureus, whereas the isoxazol-3-yl series does not. In the primary screening, the isoxazol-5-yl leads B14 and B16 demonstrated potent growth inhibition against a panel of Gram-positive pathogens, including resistant strains [1].
| Evidence Dimension | Antibacterial activity (qualitative susceptibility) |
|---|---|
| Target Compound Data | Isoxazol-5-yl series (including target compound chemotype): Active against MRSA and penicillin-resistant S. aureus |
| Comparator Or Baseline | Isoxazol-3-yl series: Inactive or weakly active against the same strains |
| Quantified Difference | Activity observed only for isoxazol-5-yl regioisomers; isoxazol-3-yl counterparts lacked significant antibacterial effect in the same assays |
| Conditions | In vitro susceptibility testing against a panel of Gram-positive and Gram-negative bacterial pathogens, including methicillin-resistant S. aureus and penicillin-resistant S. aureus. |
Why This Matters
The isoxazol-5-yl linkage is a structural prerequisite for FtsZ-targeted antibacterial activity, meaning that purchasers must ensure the regioisomeric identity of this compound class to avoid biologically inert alternatives.
- [1] Bi F, Song D, Zhang N, Liu Z, Gu X, Hu C, Cai X, Venter H, Ma S. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. Eur J Med Chem. 2018 Nov 5;159:90-103. View Source
